molecular formula C24H30N2O6S B2422924 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 922126-12-3

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2422924
CAS No.: 922126-12-3
M. Wt: 474.57
InChI Key: RXOWTJSNNQPPBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C24H30N2O6S and its molecular weight is 474.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study on sulfonamides derivatives based on 1,4-Benzodioxane, including N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide and its derivatives, involved synthesizing various compounds and characterizing them using FT-IR, Nuclear Magnetic Resonance (1H-NMR), and Mass Spectrometry (MS) techniques (Irshad, 2018).

Biological Screening and Enzyme Inhibition

  • Another study synthesized N-substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides and tested them for antibacterial activity, showing potent therapeutic potential against various Gram-negative and Gram-positive strains (Abbasi et al., 2016).
  • A research comprising the synthesis of ethylated sulfonamides with 1,4-Benzodioxane moiety demonstrated that these compounds were good inhibitors of lipoxygenase but moderate inhibitors of AChE, BChE, and α-glucosidase enzymes, also exhibiting antibacterial properties (Irshad et al., 2016).

Enzyme Inhibitory Potential and In Silico Studies

  • Research on sulfonamides having benzodioxane and acetamide moieties investigated their enzyme inhibitory activities against α-glucosidase and acetylcholinesterase (AChE), with in silico molecular docking results consistent with in vitro enzyme inhibition data (Abbasi et al., 2019).

Novel Polycyclic Systems and Kinase Inhibitors

  • The study on a new polycyclic system containing 1,4-benzodiazepine and isoindolinone fragments involved the synthesis and structure analysis, representing a novel fused pentacyclic system (Ukhin et al., 2011).
  • A process development for scalable synthesis of a benzoxazepine-containing kinase inhibitor highlighted the preparation of distinct fragments like the tetrahydrobenzo[f][1,4]oxazepine core (Naganathan et al., 2015).

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O6S/c1-16(2)9-10-26-19-7-5-17(13-21(19)32-15-24(3,4)23(26)27)25-33(28,29)18-6-8-20-22(14-18)31-12-11-30-20/h5-8,13-14,16,25H,9-12,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOWTJSNNQPPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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